5-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
5-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S/c1-6-3-2-4-7-8(6)9-10(12)13-5-14-11(9)15-7/h5-6H,2-4H2,1H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDQALFTQXKWNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2=C1C3=C(N=CN=C3S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Carbodiimide Intermediate
Iminophosphorane (1) (4.36 g, 9 mmol) reacts with 4-methylphenyl isocyanate (1.20 g, 9 mmol) in dry methylene chloride at 0–5°C for 12 hours. Triphenylphosphine oxide is precipitated using ether/petroleum ether (1:2), yielding carbodiimide (2) .
Cyclization with Secondary Amines
Carbodiimide (2) is treated with aliphatic secondary amines (e.g., diethylamine, piperidine) in ethanol containing catalytic EtONa. The reaction proceeds at room temperature for 2–10 hours, affording 2-dialkylamino-tetrahydrobenzothienopyrimidinones (4a–i) in 75–85% yields. While this method primarily yields N-alkyl derivatives, hydrolysis or transamination could introduce the 4-amine group.
Key Data:
| Amine | Product | Yield (%) |
|---|---|---|
| Diethylamine | 4a | 82 |
| Piperidine | 4h | 78 |
| Morpholine | 4i | 75 |
Acid-Catalyzed Dimroth Rearrangement Under Microwave Irradiation
Microwave-assisted Dimroth rearrangement offers a rapid route to N-aryl derivatives, adaptable for 4-amine synthesis.
Reaction Protocol
Compound (2) (1.0 mmol) reacts with aromatic amines (1.2 mmol) in acetic acid under microwave irradiation (100°C, 15–30 minutes). The rearrangement forms 3a–x derivatives in 65–92% yields. For 5-methyl substitution, cyclohexanone-derived precursors are essential.
Limitations
Ortho-substituted aromatic amines yield trace products due to steric hindrance, whereas meta- and para-substituted amines proceed efficiently.
Example:
| Amine | Product | Yield (%) |
|---|---|---|
| 4-Methoxyaniline | 3d | 88 |
| 3-Nitroaniline | 3k | 65 |
Cyclocondensation of Cyclohexanone and Ethyl Cyanoacetate
This method constructs the tetrahydrobenzothiophene core before pyrimidine ring formation.
Thiophene Ring Synthesis
Cyclohexanone (10 mmol), ethyl cyanoacetate (10 mmol), and elemental sulfur (15 mmol) undergo condensation in DMF at 120°C for 6 hours, yielding 2-amino-3-cyano-4,5,6,7-tetrahydrobenzothiophene (1) .
Pyrimidine Ring Closure
Intermediate (1) reacts with nitriles (RCN) in acetic anhydride at 80°C for 4 hours, forming tricyclic derivatives (A1–6) . For 4-amine substitution, ammonium hydroxide is introduced during cyclization.
Optimized Conditions:
-
Temperature: 80°C
-
Solvent: Acetic anhydride
-
Yield: 70–85%
Alkaline Cyclization of Thienylthiourea Derivatives
Thienylthioureas serve as precursors for thienopyrimidinones under alkaline conditions.
Thiourea Formation
2-Amino-3-ethoxycarbonyl-4,5-disubstituted thiophenes (13a,b) react with aryl isothiocyanates under microwave irradiation (100°C, 10 minutes), yielding thioureas (14a–e) in 80–90% yields.
Cyclization to Pyrimidinones
Thioureas (14a–e) are treated with alcoholic KOH (10%) at reflux for 8 hours, producing 3-substituted-2-thioxo-thieno[2,3-d]pyrimidin-4-ones (15a–e) . Ammonolysis of the thioxo group with NH₃/EtOH introduces the 4-amine functionality.
Yield Comparison:
| Starting Material | Product | Yield (%) |
|---|---|---|
| 14a | 15a | 78 |
| 14c | 15c | 82 |
Comparative Analysis of Methodologies
The table below evaluates the four methods based on yield, scalability, and functional group tolerance:
| Method | Avg. Yield (%) | Scalability | Functional Group Tolerance |
|---|---|---|---|
| Aza-Wittig Reaction | 80 | Moderate | High (alkyl amines) |
| Dimroth Rearrangement | 85 | High | Moderate (aryl amines) |
| Cyclocondensation | 75 | Low | Low (nitriles) |
| Alkaline Cyclization | 78 | Moderate | High (thioureas) |
Chemical Reactions Analysis
Types of Reactions
5-Methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene or pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzothiophene and pyrimidine compounds. These products can have different biological activities and applications.
Scientific Research Applications
Research has indicated that 5-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine exhibits a variety of biological activities:
-
Anticancer Activity :
- Studies have shown that derivatives of Mannich bases, which include compounds similar to 5-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine, demonstrate significant cytotoxic effects against various cancer cell lines. For instance, certain derivatives have been reported to have IC50 values in the range of 0.2–10 μM against human tumor cell lines .
- The compound's mechanism of action involves the inhibition of key signaling pathways such as the PI3K/AKT/mTOR pathway, which is crucial for cancer cell proliferation and survival .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Case Study 1: Anticancer Efficacy
A study evaluating various Mannich bases derived from thienopyrimidine structures found that some exhibited enhanced cytotoxicity against human colon cancer cell lines compared to standard chemotherapeutics like 5-fluorouracil. The study highlighted the selective toxicity of these compounds towards cancer cells while sparing normal cells .
Case Study 2: Antimicrobial Activity
Research on thienopyrimidine derivatives demonstrated their effectiveness against specific bacterial strains. Compounds were tested for their minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacteria, revealing promising results that warrant further investigation into their clinical applications .
Mechanism of Action
The mechanism of action of 5-Methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Variations
The table below highlights key structural analogs and their substituent differences:
Key Observations :
- Phenyl Ring Substitutions : The position and nature of substituents (e.g., ethoxy vs. methoxy, chloro vs. methyl) influence electronic properties and steric hindrance, affecting target binding. For example, sildenafil’s pyrazolo-pyrimidinyl group enhances PDE5 affinity .
- Piperazine Modifications : Methylation (4-methyl) is common for metabolic stability, while benzyl groups (4-benzyl) may alter solubility or receptor selectivity .
Sildenafil Citrate
- Activity : Potent PDE5 inhibitor, increasing cyclic GMP levels for vasodilation.
- Structural Relevance : The ethoxy and sulfonyl groups align with the target compound, suggesting shared binding motifs. However, sildenafil’s pyrazolo-pyrimidinyl moiety is critical for specificity .
1-(4-Fluorophenylthiocarbamoyl)-4-methylpiperazine
- Activity : Protects maize from chlorsulfuron (ALS inhibitor) by reversing herbicide-induced growth inhibition.
- Divergence : The thiocarbamoyl group replaces sulfonyl, indicating a distinct mechanism focused on ALS enzyme protection rather than PDE modulation .
Immunomodulatory Piperazines
- Example : 1-[1-(2,5-dimethoxyphenyl)-4-(naphthalene-1-yloxy)but-2-ynyl]-4-methylpiperazine complexed with β-cyclodextrin enhances CD4+/CD8+ T-cell populations under heavy metal exposure.
Biological Activity
5-Methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of key protein kinases involved in various cellular processes. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
The compound's structure can be described by the following characteristics:
- IUPAC Name : 5-methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine
- Molecular Formula : C11H12N2S
- Molecular Weight : 224.29 g/mol
- CAS Number : 76872-77-0
The primary mechanism of action for 5-Methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine is its inhibition of the AKT1 protein kinase. AKT1 plays a crucial role in the PI3K/AKT/mTOR signaling pathway, which is vital for cell growth and survival. By inhibiting AKT1, this compound may induce apoptosis in cancer cells and reduce tumor growth.
Inhibition of Protein Kinases
Research indicates that 5-Methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine effectively inhibits several protein kinases:
| Kinase | IC50 (µM) | Effect |
|---|---|---|
| AKT1 | 0.45 | Inhibition of cell proliferation |
| SIRT2 | 0.80 | Modulation of metabolic processes |
| mTOR | 1.20 | Reduction in protein synthesis |
These findings suggest that the compound may have therapeutic potential in treating cancers that are driven by aberrant signaling through these pathways.
Anticancer Activity
In vitro studies have demonstrated that the compound exhibits significant anticancer activity against various cancer cell lines:
- Acute Myeloid Leukemia (AML) : The compound showed promising results in reducing cell viability and inducing apoptosis in AML cell lines.
- Breast Cancer : Inhibition of AKT1 led to decreased proliferation and increased apoptosis in breast cancer cells.
Study on Acute Myeloid Leukemia
A study published in Journal of Medicinal Chemistry evaluated the effects of 5-Methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine on AML cells. The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 0.45 µM. The study concluded that the compound could be a viable candidate for further development as an AML therapeutic agent .
Study on Breast Cancer Cell Lines
Another investigation focused on breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell growth and induction of apoptosis via the activation of caspase pathways. The study highlighted its potential as a targeted therapy for breast cancer .
Research Findings and Implications
Recent research has expanded our understanding of the biological implications of this compound:
- Cell Signaling Modulation : The ability to inhibit key kinases suggests that it could be used to modify aberrant signaling pathways commonly found in cancer .
- Potential Therapeutic Applications : Given its selective inhibition profile and effectiveness against specific cancer types, further clinical trials are warranted to explore its therapeutic potential .
- Drug Development : The unique structure of 5-Methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine presents opportunities for developing novel derivatives with enhanced potency and selectivity .
Q & A
Q. What are the established synthetic routes for 5-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine?
The compound is typically synthesized via cyclocondensation reactions. A common route involves reacting 2-Amino-6-methyl-4,5,6,7-tetrahydro-benzothiophene-3-carbonitrile with formamide (HCONH₂) under reflux to form the pyrimidine core. Further modifications, such as alkylation or substitution, can introduce functional groups at the 4-position . Optimized conditions (e.g., acetonitrile or ethanol as solvents, 24-hour reflux) are critical for high yields .
Q. Which analytical techniques are recommended for structural characterization?
- Single-crystal X-ray diffraction provides definitive bond lengths, angles, and crystallographic disorder resolution (e.g., mean C–C bond length: 0.004 Å, R factor: 0.053) .
- NMR spectroscopy (¹H/¹³C) identifies substituent patterns, such as methyl groups at the 5-position and tetrahydrobenzothieno ring protons .
- HPLC and TLC monitor reaction progress and purity .
Q. What initial biological screening assays are suitable for this compound?
Standard assays include:
- Antimicrobial testing (e.g., MIC determination against P. aeruginosa ATCC 10145) .
- Antiproliferative activity in cancer cell lines (e.g., HepG2, MCF-7) via MTT assays .
- Enzyme inhibition studies (e.g., histone deacetylase or tyrosinase assays) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
- Substituent modification : Introducing electron-withdrawing groups (e.g., 4-chlorophenyl) enhances binding to targets like EGFR .
- Core diversification : Schiff base derivatives (e.g., 3-amino-2-methyl analogs) show improved antimicrobial activity .
- Hybrid scaffolds : Fusing triazolo or thiazolo rings (e.g., pentacyclic derivatives) increases antiplatelet aggregation activity . Computational docking (e.g., TrmD enzyme in P. aeruginosa) guides rational design .
Q. What strategies resolve contradictions in biological data across studies?
- Comparative assays : Test the compound under standardized conditions (e.g., same cell lines, IC₅₀ protocols) to isolate variables .
- Structural analysis : Use crystallography to confirm if polymorphisms or stereochemical factors alter activity .
- Meta-analysis : Cross-reference data from analogs (e.g., tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-ones) to identify trends .
Q. How can green chemistry principles improve synthesis scalability?
- Solvent selection : Replace toxic solvents with water or ethanol .
- Energy efficiency : Room-temperature alkylation reduces heating requirements .
- Catalyst optimization : Use triethylorthoformate or LiAlH₄ for regioselective reactions .
Q. What computational methods predict binding modes with biological targets?
- Molecular docking : Simulate interactions with enzymes (e.g., EGFR or tyrosinase) using AutoDock or Schrödinger .
- MD simulations : Validate stability of ligand-protein complexes over 100-ns trajectories .
- QSAR modeling : Correlate substituent electronic parameters (e.g., Hammett constants) with activity .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
